molecular formula C9H14ClNO2 B12676920 Einecs 264-954-1 CAS No. 64601-08-7

Einecs 264-954-1

Katalognummer: B12676920
CAS-Nummer: 64601-08-7
Molekulargewicht: 203.66 g/mol
InChI-Schlüssel: RXFLYPUDCMOKHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-m-cresol, compound with 2-aminoethanol (1:1), typically involves the reaction of 4-chloro-3-methylphenol with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction is monitored and controlled to optimize the yield and minimize the formation of by-products. The final product is then purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-m-cresol, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-chloro-m-cresol, compound with 2-aminoethanol (1:1), has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-m-cresol, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-3-methylphenol: A precursor in the synthesis of the compound.

    2-aminoethanol: Another precursor used in the synthesis.

    Other chlorinated phenols: Compounds with similar structures and properties.

Uniqueness

4-chloro-m-cresol, compound with 2-aminoethanol (1:1), is unique due to its specific combination of functional groups and its resulting chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

64601-08-7

Molekularformel

C9H14ClNO2

Molekulargewicht

203.66 g/mol

IUPAC-Name

2-aminoethanol;4-chloro-3-methylphenol

InChI

InChI=1S/C7H7ClO.C2H7NO/c1-5-4-6(9)2-3-7(5)8;3-1-2-4/h2-4,9H,1H3;4H,1-3H2

InChI-Schlüssel

RXFLYPUDCMOKHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)Cl.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.